4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE
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Overview
Description
4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine moiety, a piperidine ring, and a phenoxypyrimidine core
Preparation Methods
The synthesis of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the piperazine moiety can be achieved using oxidizing agents such as glacial acetic acid.
Common reagents used in these reactions include glacial acetic acid, 3,6-dichloropyridazine, and 1-(4-methoxyphenyl)piperazine . The major products formed from these reactions are intermediates that eventually lead to the final compound.
Scientific Research Applications
4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: It has shown significant antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to understand its interactions with various biological targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
When compared to other similar compounds, 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Pyridazinones: These compounds also contain the piperazine moiety and have been studied for their acetylcholinesterase inhibitory activity.
Piperazine Derivatives: Various piperazine derivatives have been synthesized and studied for their wide range of biological activities, including antimicrobial and antipsychotic properties.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-34-24-9-5-6-22(18-24)30-14-16-32(17-15-30)27(33)21-10-12-31(13-11-21)25-19-26(29-20-28-25)35-23-7-3-2-4-8-23/h2-9,18-21H,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFAHLQSRCHKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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